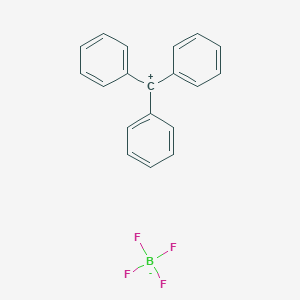
Tetrafluoroborato de trifenilcarbenio
Descripción general
Descripción
Triphenylcarbenium tetrafluoroborate, also known as trityl fluoroborate, is a chemical compound with the molecular formula C19H15BF4 . It is widely used in organic reactions . It is involved in the abstraction of the H-atom of alcohols and their O-substituted derivatives, resulting in oxidation to the ketones. It is also used in the oxidation of TMS ethers to ketones, secondary alcohols to ketones, and secondary diols to α-hydroxy ketones .
Synthesis Analysis
Triphenylcarbenium tetrafluoroborate is synthesized using various methods. One method involves using triphenylcarbinol and 48% fluoroboric acid, while removing water from the reaction mixture by adding acetic anhydride . Another method developed by Olah et al. in 1972 uses trityl chloride and anhydrous tetrafluoroboric acid dimethyl etherate in dry benzene .Molecular Structure Analysis
The molecular structure of Triphenylcarbenium tetrafluoroborate is represented by the formula C19H15BF4 .Chemical Reactions Analysis
Triphenylcarbenium tetrafluoroborate is involved in various organic reactions such as dehydrogenation, deprotection of ketone acetals, alkyl ethers, oxidation of silyl enol ethers, preparation of cationic organometallics or organic complexes, as a polymerization catalyst and as a Lewis acid catalyst .Physical And Chemical Properties Analysis
Triphenylcarbenium tetrafluoroborate is a yellow to brown or green powder . It is insoluble in water but soluble in methanol . It has a melting point range of 205 - 215 °C .Aplicaciones Científicas De Investigación
Síntesis Orgánica
El tetrafluoroborato de trifenilcarbenio es un reactivo versátil en la síntesis orgánica. Se utiliza para reacciones de deshidrogenación, donde facilita la eliminación de átomos de hidrógeno de moléculas orgánicas . Este compuesto también juega un papel en la desprotección de cetales de cetonas y éteres alquílicos, lo que permite la eliminación selectiva de grupos protectores en la síntesis de moléculas complejas .
Reacciones de Oxidación
En los procesos de oxidación, el this compound se utiliza para oxidar éteres de enol sililo a cetonas, proporcionando una herramienta valiosa para la síntesis de varios compuestos carbonílicos . También se aplica en la oxidación de alcoholes secundarios a cetonas y dioles secundarios a α-hidroxicetonas, que son intermediarios importantes en las industrias farmacéutica y agroquímica .
Catálisis
Este compuesto sirve como catalizador de polimerización, ayudando en la formación de polímeros a partir de monómeros más pequeños . También se reconoce como un catalizador ácido de Lewis efectivo, que puede acelerar una amplia gama de reacciones químicas al aceptar pares de electrones .
Química Organometálica
El this compound es fundamental en la preparación de organometálicos catiónicos y complejos orgánicos . Estos complejos son cruciales para comprender la estructura y reactividad de las especies centradas en metales y para desarrollar nuevos materiales y catalizadores.
Fotoquímica
El compuesto está involucrado en la síntesis de interruptores foto de dihidroazuleno sustituidos . Estos interruptores foto tienen aplicaciones en electrónica molecular y fotónica, donde pueden utilizarse para controlar el flujo de luz o electricidad en respuesta a estímulos de luz.
Activación del Hidrógeno
Actúa como reactivo en pares de Lewis basados en carbeno para la activación del hidrógeno . Esta aplicación es significativa en el campo de la química sostenible, donde la activación del hidrógeno puede conducir al desarrollo de fuentes de energía más limpias.
Reacciones de Cicloadición
El this compound se utiliza en reacciones de cicloadición 1,3-dipolar para la preparación de ésteres α-amino-β-hidroxi . Estos ésteres son bloques de construcción valiosos en la síntesis de aminoácidos y péptidos.
Hidrogenación Iónica
Por último, se aplica en hidrogenación iónica como contraión y fuente de ligando . Esta técnica se utiliza para agregar hidrógeno a compuestos insaturados, que es un paso fundamental en la síntesis de una variedad de moléculas orgánicas.
Mecanismo De Acción
Target of Action
Triphenylcarbenium tetrafluoroborate is primarily targeted towards organic reactions . It is used in the laboratory for the synthesis of substances . The compound’s primary targets are alcohols and their O-substituted derivatives, as well as TMS ethers .
Mode of Action
Triphenylcarbenium tetrafluoroborate interacts with its targets through a process known as abstraction of the-H atom . This interaction results in the oxidation of alcohols and their O-substituted derivatives to ketones . Similarly, TMS ethers are also oxidized to ketones .
Biochemical Pathways
The action of Triphenylcarbenium tetrafluoroborate affects several biochemical pathways. It is involved in the synthesis of substituted dihydroazulene photo switches, carbene-based Lewis pairs for hydrogen activation, 1,3-Dipolar cycloaddition reactions for preparation of α-amino-β-hydroxy esters, oxidation of allenic compounds, Mukaiyama aldol addition reactions, and ionic hydrogenation .
Pharmacokinetics
It is known that the compound is insoluble in water but soluble in methanol . This solubility profile may impact its bioavailability.
Result of Action
The result of Triphenylcarbenium tetrafluoroborate’s action is the oxidation of alcohols and their O-substituted derivatives to ketones . This oxidation also applies to TMS ethers . Additionally, the compound serves as a reactant in various synthesis processes .
Action Environment
Triphenylcarbenium tetrafluoroborate is sensitive to environmental factors. It reacts violently with water , indicating that its action, efficacy, and stability can be significantly influenced by the presence of water. It is also sensitive to moisture and should be stored away from bases, heat, and oxidizing agents .
Safety and Hazards
Triphenylcarbenium tetrafluoroborate is considered hazardous. It causes severe skin burns and eye damage and may cause respiratory irritation . It is advised to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . It reacts violently with water .
Análisis Bioquímico
Biochemical Properties
Triphenylcarbenium tetrafluoroborate is known to interact with various biomolecules in its role as a catalyst and reagent. It is involved in the abstraction of the alpha-H atom of alcohols and their O-substituted derivatives, resulting in oxidation to the ketones . It also plays a role in the oxidation of trimethylsilyl (TMS) ethers to ketones, secondary alcohols to ketones, and secondary diols to alpha-hydroxy ketones .
Molecular Mechanism
The molecular mechanism of Triphenylcarbenium tetrafluoroborate involves the transfer of a positively charged carbon species, which can undergo nucleophilic attack by other organic molecules, leading to the formation of desired products .
Temporal Effects in Laboratory Settings
Triphenylcarbenium tetrafluoroborate is known to react violently with water . It is also known to be moisture sensitive and should be stored away from bases, water/moisture, heat, and oxidizing agents
Transport and Distribution
It is known to be soluble in most organic solvents, such as dichloromethane and tetrahydrofuran .
Propiedades
IUPAC Name |
diphenylmethylbenzene;tetrafluoroborate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15.BF4/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;2-1(3,4)5/h1-15H;/q+1;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQXBOEYKSVVPSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.C1=CC=C(C=C1)[C+](C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BF4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10883366 | |
| Record name | Methylium, triphenyl-, tetrafluoroborate(1-) (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10883366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow odorless powder; [Alfa Aesar MSDS] | |
| Record name | Triphenylcarbenium tetrafluoroborate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21793 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
341-02-6 | |
| Record name | Methylium, triphenyl-, tetrafluoroborate(1-) (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=341-02-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methylium, triphenyl-, tetrafluoroborate(1-) (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000341026 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methylium, triphenyl-, tetrafluoroborate(1-) (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Methylium, triphenyl-, tetrafluoroborate(1-) (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10883366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trityl tetrafluoroborate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.849 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





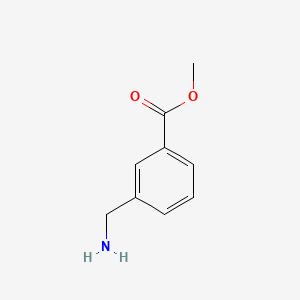
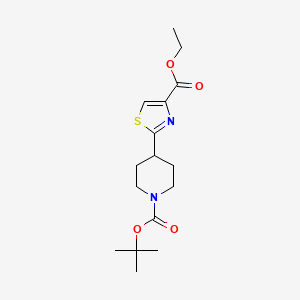
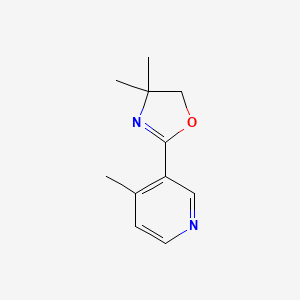
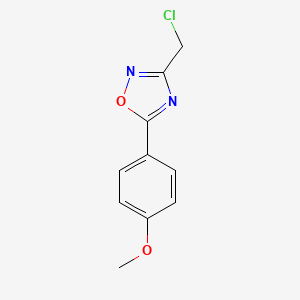
![Methyl benzo[b]thiophene-2-carboxylate](/img/structure/B1585965.png)
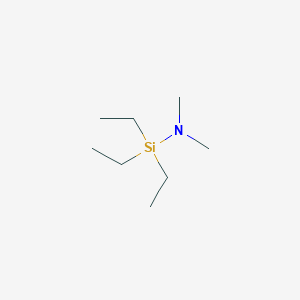
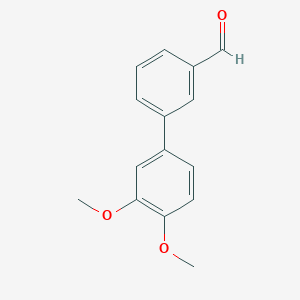

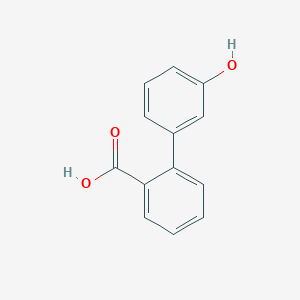

![1-[2-(Methylthio)phenyl]-2-thiourea](/img/structure/B1585974.png)
![Ethyl 3-oxo-3-[2-(trifluoromethyl)phenyl]propanoate](/img/structure/B1585977.png)